Whitepaper: 6-Methoxy-1,3-benzoxazol-2-amine Hydrochloride in Medicinal Chemistry
Whitepaper: 6-Methoxy-1,3-benzoxazol-2-amine Hydrochloride in Medicinal Chemistry
Executive Summary
The benzoxazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous antimicrobial, anti-inflammatory, and antineoplastic agents. Specifically, 6-Methoxy-1,3-benzoxazol-2-amine hydrochloride (CAS: 1820673-26-4) represents a highly optimized building block and active pharmaceutical ingredient (API) precursor. The strategic placement of a methoxy group at the C6 position and a primary amine at the C2 position creates a unique electronic environment that enhances target binding affinity, while its formulation as a hydrochloride salt drastically improves aqueous solubility for biological assays.
This technical guide provides an in-depth analysis of its physicochemical properties, structural biology, synthetic pathways, and self-validating experimental protocols designed for drug development professionals.
Physicochemical Profiling
Understanding the fundamental properties of 6-Methoxy-1,3-benzoxazol-2-amine hydrochloride is critical for predicting its behavior in both synthetic workflows and biological systems. The conversion of the free base to the hydrochloride salt lowers the partition coefficient (LogP), preventing aggregation in polar assay media.
| Property | Value / Description |
| Chemical Name | 6-Methoxy-1,3-benzoxazol-2-amine hydrochloride |
| CAS Number | 1820673-26-4 (HCl Salt) / 13895-08-4 (Free Base) |
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 g/mol |
| Base Exact Mass | 164.06 g/mol |
| Appearance | Yellow to Brown Solid |
| Solubility | Soluble in DMSO, Methanol, and Water (as HCl salt) |
| InChI Key (Free Base) | WQMHWUZZUTWZSC-UHFFFAOYSA-N |
Structural Biology & Pharmacodynamic Mechanisms
The pharmacological efficacy of 2-aminobenzoxazoles stems from their ability to mimic endogenous purines and interact with critical enzymatic pockets[1]. The oxazole ring fused to a benzene ring provides a rigid, planar geometry ideal for intercalating into hydrophobic clefts.
Mechanistic Causality:
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The 2-Amine Group: Acts as a critical hydrogen bond donor and acceptor. In antimicrobial applications, this moiety is known to form strong hydrogen bonds with the active site residues of bacterial enzymes, such as DNA gyrase or Methionyl-tRNA synthetase (MetRS)[2].
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The 6-Methoxy Group: As an electron-donating group (EDG), the methoxy substituent increases the electron density of the aromatic system. This enhances π−π stacking interactions with aromatic amino acids (e.g., Tyrosine, Phenylalanine) within the target receptor.
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The Hydrochloride Salt: The protonation of the endocyclic nitrogen (N3) creates a localized positive charge that can participate in cation- π interactions or electrostatic binding with negatively charged phosphate backbones or aspartate/glutamate residues.
Mechanism of action: Benzoxazol-2-amines inhibiting bacterial MetRS.
Synthetic Methodology & Causality
The synthesis of 6-Methoxy-1,3-benzoxazol-2-amine relies on the cyclocondensation of an ortho-aminophenol derivative. The protocol below outlines the atom-economical pathway and the chemical logic driving each step[1][3].
Step-by-Step Synthetic Workflow
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Electrophilic Cyanation: 2-Amino-5-methoxyphenol is dissolved in absolute ethanol. Cyanogen bromide (BrCN) is added dropwise under inert conditions (N2).
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Causality: BrCN acts as a potent bis-electrophile. The primary amine of the starting material attacks the cyano carbon, forming a cyanamide intermediate. Ethanol is chosen as a protic solvent to stabilize the transition state.
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Intramolecular Cyclization: The reaction is refluxed at 70°C for 4-6 hours.
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Causality: The adjacent phenolic hydroxyl group attacks the electrophilic cyanamide carbon. This cyclization expels a proton, yielding the 6-methoxy-1,3-benzoxazol-2-amine free base.
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Salt Formation: The isolated free base is dissolved in dry diethyl ether. Anhydrous HCl gas is bubbled through the solution (or standardized ethanolic HCl is added) until precipitation is complete.
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Causality: The endocyclic nitrogen (N3) is more basic than the exocyclic amine. Protonation at N3 forms the hydrochloride salt, which is insoluble in ether, driving the reaction to completion via Le Chatelier's principle and allowing for high-purity recovery via simple vacuum filtration.
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Synthetic workflow for 6-Methoxy-1,3-benzoxazol-2-amine hydrochloride.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must contain internal validation checkpoints to prevent the propagation of false-positive data.
Chemical Characterization Protocol
Before biological testing, the structural integrity of the synthesized API must be confirmed.
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LC-MS Validation: Run the sample on a reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
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Validation Checkpoint: The mass spectrometer must show a dominant [M+H]+ peak at m/z 165.06 corresponding to the free base. The absence of an m/z 165 peak immediately invalidates the batch.
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1H NMR (DMSO-d6):
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Validation Checkpoint: Look for a distinct singlet integrating to 3 protons at ~3.8 ppm (the methoxy group) and a broad singlet integrating to 2 protons at ~7.5 ppm (the primary amine, which will disappear upon D2O exchange).
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Antimicrobial Susceptibility Testing (MIC Assay)
Benzoxazole derivatives are heavily screened for antibacterial properties[2][4]. This protocol evaluates the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.
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Stock Preparation: Dissolve 6-Methoxy-1,3-benzoxazol-2-amine HCl in 1% DMSO, then dilute with Mueller-Hinton (MH) broth to a starting concentration of 256 μg/mL.
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Causality: Even as an HCl salt, the initial DMSO ensures the lipophilic core is completely disaggregated before introduction to the aqueous assay.
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Serial Dilution: Perform a 2-fold serial dilution across a 96-well microtiter plate to achieve a concentration gradient (256 μg/mL down to 0.5 μg/mL).
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Inoculation: Add 50 μL of S. aureus suspension (adjusted to 5×105 CFU/mL) to each well.
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Incubation: Seal the plate and incubate at 37°C for 18 hours.
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Validation Checkpoint (Resazurin Dye): Add 10 μL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.
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Causality & Validation: Resazurin acts as a self-validating metabolic indicator. Viable bacteria reduce the blue dye to pink (resorufin). The MIC is definitively read as the lowest concentration well that remains strictly blue . This colorimetric output eliminates the subjectivity of visual turbidity checks, ensuring reproducible, high-trust data.
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References
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Title: Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
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Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Source: Turkish Journal of Chemistry (TÜBİTAK Academic Journals) URL: [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
